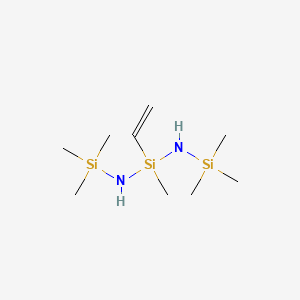
1-Ethenyl-1-methyl-N,N'-bis(trimethylsilyl)silanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-1-methyl-N,N’-bis(trimethylsilyl)silanediamine is a chemical compound with the molecular formula C9H26N2Si3. It is known for its unique structure, which includes both ethenyl and trimethylsilyl groups. This compound is often used in various scientific and industrial applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethenyl-1-methyl-N,N’-bis(trimethylsilyl)silanediamine can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine with ethenyl-containing reagents under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of 1-ethenyl-1-methyl-N,N’-bis(trimethylsilyl)silanediamine often involves large-scale reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethenyl-1-methyl-N,N’-bis(trimethylsilyl)silanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of siloxane derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds like chloromethane, bromomethane.
Major Products Formed:
Siloxane Derivatives: Formed through oxidation.
Silane Derivatives: Formed through reduction.
Functionalized Silanes: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
1-Ethenyl-1-methyl-N,N’-bis(trimethylsilyl)silanediamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and catalysts.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which 1-ethenyl-1-methyl-N,N’-bis(trimethylsilyl)silanediamine exerts its effects involves its interaction with various molecular targets. The ethenyl group allows for polymerization reactions, while the trimethylsilyl groups provide steric protection and enhance the compound’s stability. These interactions facilitate the formation of stable complexes and materials with unique properties .
Comparación Con Compuestos Similares
- 1-methyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine
- 1-ethenyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine
Comparison: 1-Ethenyl-1-methyl-N,N’-bis(trimethylsilyl)silanediamine stands out due to its unique combination of ethenyl and trimethylsilyl groups. This combination imparts distinct reactivity and stability compared to its analogs. For instance, the presence of the ethenyl group allows for polymerization, which is not possible with compounds lacking this functional group .
Propiedades
Número CAS |
58144-51-7 |
|---|---|
Fórmula molecular |
C9H26N2Si3 |
Peso molecular |
246.57 g/mol |
Nombre IUPAC |
[methyl-bis(trimethylsilylamino)silyl]ethene |
InChI |
InChI=1S/C9H26N2Si3/c1-9-14(8,10-12(2,3)4)11-13(5,6)7/h9-11H,1H2,2-8H3 |
Clave InChI |
IUHOJWQSAHSTHR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N[Si](C)(C=C)N[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14616395.png)
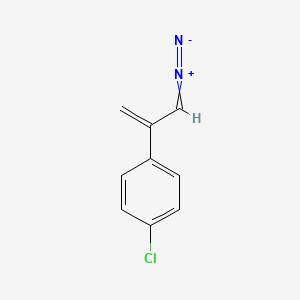

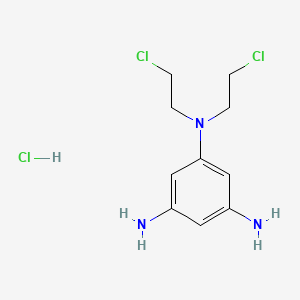
![N,N'-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14616437.png)
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14616438.png)

![Phosphonium, triphenyl[(phenylseleno)methyl]-, bromide](/img/structure/B14616450.png)

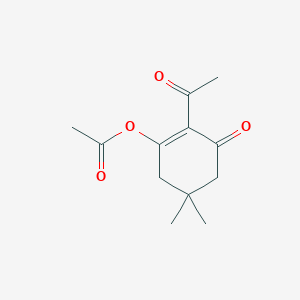
![4,4'-[5-(2-Chlorophenyl)-1,3-oxazole-2,4-diyl]bis(N,N-diethylaniline)](/img/structure/B14616459.png)
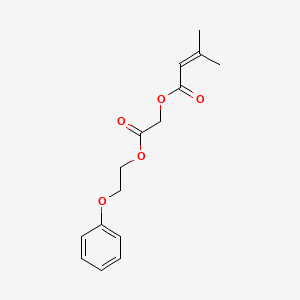
![Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]-](/img/structure/B14616461.png)

